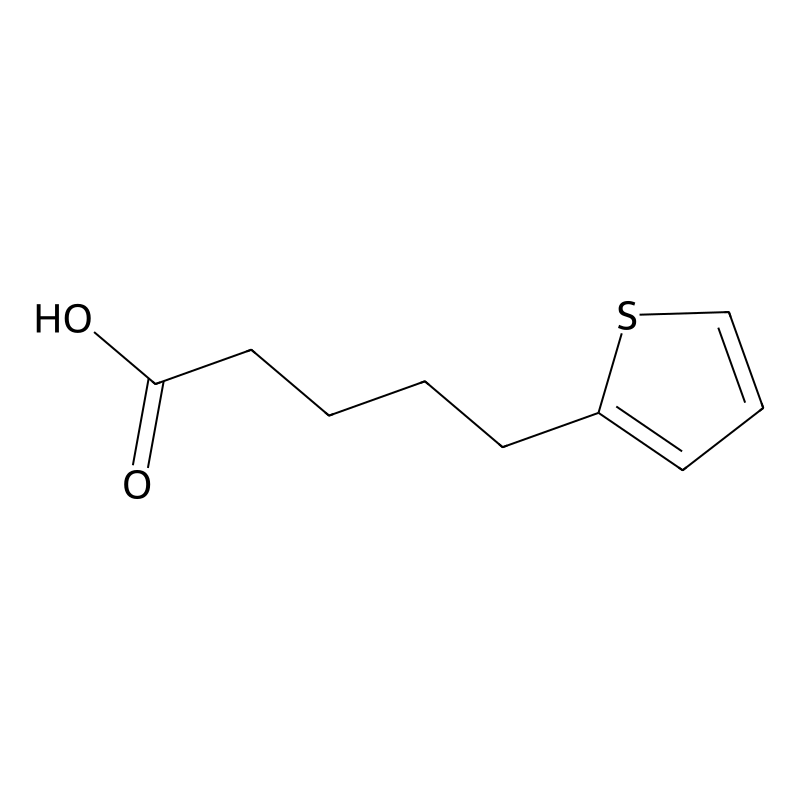5-(2-Thienyl)Pentanoic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
. It’s often used in research settings, but the specific applications can vary widely depending on the field of study.
5-(2-Thienyl)Pentanoic Acid is an organic compound characterized by its molecular formula and a molecular weight of approximately 184.26 g/mol. This compound features a pentanoic acid backbone with a thienyl group attached to the fifth carbon. The thienyl group, which is derived from thiophene, contributes to the compound's unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound appears as a cream-colored solid with a melting point ranging from 39 to 42 °C .
There is no current scientific research on the specific mechanism of action of 5-(2-Thienyl)pentanoic acid.
- Toxicity: No data available on the toxicity of 5-(2-Thienyl)pentanoic acid. It's advisable to handle the compound with caution following standard laboratory safety protocols for unknown chemicals.
- Flammability: Data not available, but the presence of a hydrocarbon chain suggests some degree of flammability.
- Reactivity: Limited information on reactivity. The carboxylic acid group can react with various bases and reducing agents.
- Esterification:
- Amidation:
Additionally, it can participate in nucleophilic substitution reactions due to the reactivity of the thienyl group.
Several synthesis methods have been reported for producing 5-(2-Thienyl)Pentanoic Acid. One common method involves the reaction of thiophene derivatives with appropriate alkyl halides followed by carboxylation processes. A typical synthesis route includes:
- Starting Materials: Thiophene derivative and an alkyl halide.
- Reaction Conditions: Conducted under reflux in a suitable solvent.
- Purification: The product is purified through distillation or recrystallization.
A specific example includes the reaction:
This method has been documented with experimental details, including temperature control and extraction processes .
5-(2-Thienyl)Pentanoic Acid has potential applications in various fields:
- Pharmaceuticals: Due to its possible anti-inflammatory properties.
- Agrochemicals: As a potential herbicide or pesticide due to its structural similarity to other biologically active compounds.
- Material Science: As an intermediate in the synthesis of novel materials or polymers.
Interaction studies involving 5-(2-Thienyl)Pentanoic Acid focus on its reactivity with biological molecules and other chemicals. Preliminary studies indicate that it may interact with proteins and enzymes, influencing biochemical pathways. Further research is necessary to elucidate these interactions comprehensively.
Several compounds share structural similarities with 5-(2-Thienyl)Pentanoic Acid, which can help highlight its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Valeric Acid | Straight-chain carboxylic acid | Lacks heteroatoms; simpler structure |
| Thiophene-2-carboxylic Acid | Contains thiophene but no alkyl chain | More aromatic character; different reactivity |
| 3-Methylthiophene | Methyl group on thiophene | No carboxylic acid group; different properties |
The presence of both the pentanoic acid backbone and the thienyl group makes 5-(2-Thienyl)Pentanoic Acid distinct in its chemical behavior and potential applications compared to these similar compounds .








